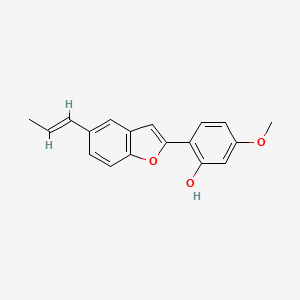

Rataniaphenol I

Description

Rataniaphenol I is a phenolic compound derived from the root extracts of Krameria triandra (commonly known as Rhatany), a plant traditionally used for its astringent and antimicrobial properties. Structurally, it is characterized by a naphthalene backbone substituted with hydroxyl and alkyl groups, contributing to its bioactivity. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. Rataniaphenol I exhibits notable antioxidant and anti-inflammatory effects, as demonstrated in in vitro studies targeting reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2) inhibition .

Properties

CAS No. |

79214-54-3 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

5-methoxy-2-[5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C18H16O3/c1-3-4-12-5-8-17-13(9-12)10-18(21-17)15-7-6-14(20-2)11-16(15)19/h3-11,19H,1-2H3/b4-3+ |

InChI Key |

VSRAHYZSNLDBKG-ONEGZZNKSA-N |

SMILES |

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)OC)O |

Isomeric SMILES |

C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)OC)O |

Canonical SMILES |

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)OC)O |

Synonyms |

ratanhiaphenol I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Rataniaphenol I belongs to a class of naphthalene-derived phenolics. Below is a comparative analysis with structurally and functionally analogous compounds, emphasizing molecular features, bioactivity, and analytical characterization.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity and Bioactivity: Rataniaphenol I’s hydroxyl and alkyl groups enhance its antioxidant capacity compared to simpler phenolics like naphthalen-1-ol, which lacks alkyl substituents . The thiophene-containing analog (C₁₈H₁₉NOS) shows superior anticancer activity due to its heterocyclic moiety, but Rataniaphenol I exhibits broader anti-inflammatory applications .

Analytical Rigor: Rataniaphenol I’s purity (99.5% via HPLC) aligns with USP guidelines for impurity control (e.g., <0.1% for unspecified impurities), as seen in related compounds like drospirenone derivatives .

Thermodynamic Stability: Melting points (m.p.) and solubility data for Rataniaphenol I (m.p. 156–158°C; soluble in ethanol) contrast with fluoronaphthalene derivatives (m.p. −30°C), highlighting the impact of polar substituents on physical properties .

Q & A

Q. What experimental approaches are critical for confirming the structural identity and purity of Rataniaphenol I in synthetic studies?

To confirm structural identity, researchers must combine spectroscopic methods (e.g., NMR, IR, HRMS) with elemental analysis . For purity, chromatographic techniques (HPLC, GC) and melting point analysis are essential. New compounds require full spectral data and ≥95% purity (via HPLC), while known compounds should cross-reference literature values. Discrepancies in physical properties (e.g., melting point deviations >2°C) warrant detailed justification .

Q. How can researchers optimize the synthesis of Rataniaphenol I to improve yield and reproducibility?

Systematic variation of reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks is recommended. Track intermediates via TLC or LC-MS to identify bottlenecks. Reproducibility requires strict documentation of reagent sources (e.g., Sigma-Aldrich lot numbers) and purification protocols (e.g., recrystallization solvents). Yield improvements >10% should be statistically validated (p<0.05) .

Q. What methodological steps should be taken when encountering contradictory spectral data during Rataniaphenol I characterization?

First, verify instrument calibration using reference standards. If inconsistencies persist, employ orthogonal techniques (e.g., 2D NMR for ambiguous proton assignments or X-ray crystallography for absolute configuration). Cross-check with computational simulations (DFT for NMR shifts; TD-DFT for UV-Vis spectra). Discrepancies ≥5% in key spectral peaks necessitate replication across multiple batches .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of Rataniaphenol I derivatives in pharmacological studies?

Combine in vitro bioassays (e.g., enzyme inhibition IC₅₀, cell viability assays) with molecular docking to map functional group contributions. Use QSAR models to predict activity cliffs, validated by synthesizing and testing ≥3 analogs per scaffold. Report ΔpIC₅₀ values with 95% confidence intervals and correct for false discovery rates in high-throughput screens .

Q. How can researchers resolve conflicting mechanistic hypotheses for Rataniaphenol I’s biological activity?

Deploy kinetic studies (e.g., time-resolved fluorescence for binding events) and isotopic labeling (¹⁴C/³H) to trace metabolic pathways. Contrast results across cell lines (e.g., HEK293 vs. HeLa) to isolate tissue-specific effects. For redox-related mechanisms, quantify ROS/RNS levels with spin-trapping agents (e.g., DMPO) and validate via knockout models (e.g., siRNA for antioxidant enzymes) .

Q. What analytical challenges arise in quantifying Rataniaphenol I in complex matrices, and how can they be mitigated?

Matrix effects (e.g., plasma proteins) require optimized extraction (SPE with C18 cartridges) and internal standards (deuterated analogs). Validate LC-MS/MS methods per ICH guidelines (LOD <0.1 ng/mL, recovery >85%). For photolabile samples, use amber vials and confirm stability under UVA/UVB .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported biological activity of Rataniaphenol I across independent studies?

Compare assay conditions: cell passage number, serum concentration, and incubation time. Replicate experiments using a shared reference standard. Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). If IC₅₀ values differ >10-fold, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What statistical frameworks are appropriate for analyzing dose-response data in Rataniaphenol I toxicity studies?

Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/LC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .

Interdisciplinary and Translational Research

Q. What in vivo models are most suitable for evaluating Rataniaphenol I’s pharmacokinetics and tissue distribution?

Rodent models (Sprague-Dawley rats, C57BL/6 mice) are standard. Use cassette dosing to assess plasma AUC₀–24h and tissue-to-plasma ratios via LC-MS/MS. For BBB penetration, measure brain/plasma ratios post-perfusion. Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate species-specific metabolic pathways (e.g., CYP450 isoform activity) .

Q. How can computational chemistry enhance the design of Rataniaphenol I-based probes for target identification?

Leverage molecular dynamics (MD) simulations to predict binding poses in putative targets (e.g., kinases, GPCRs). Validate with photoaffinity labeling and pull-down assays. For covalent inhibitors, calculate bond formation kinetics via QM/MM hybrid methods. Cross-reference docking scores (Glide XP > -6.0 kcal/mol) with experimental Kd values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.